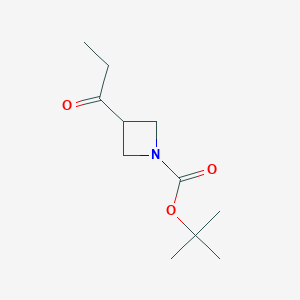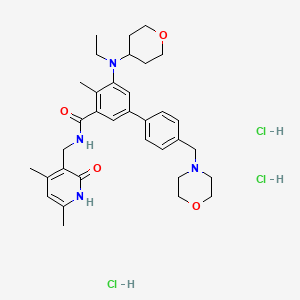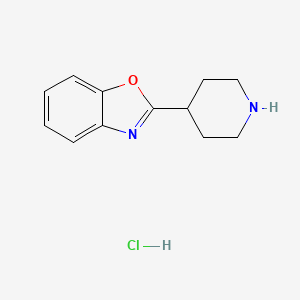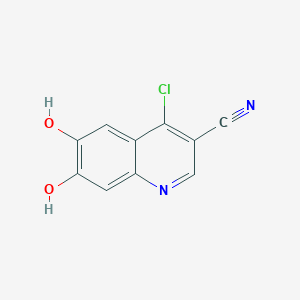
Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate
Descripción general
Descripción
Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 is a curcumin analog that has been shown to possess potent anti-inflammatory, anti-cancer, and anti-oxidant properties.
Aplicaciones Científicas De Investigación
1. Precursor for Quinoline Derivatives
Diethyl 2-((4-nitroanilino)methylene)malonate, a molecule closely related to Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate, is an essential precursor in synthesizing several quinoline derivatives. These derivatives exhibit a range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties. The synthesis of these compounds involves nucleophilic vinyl substitution and has been optimized for industrial-scale production (Valle et al., 2018).
2. Initiator in Polymerization
Another application involves using methylene bis(diethyl malonate) in conjunction with cerium ammonium nitrate as an initiator in the polymerization of methyl methacrylate at room temperature. This approach results in high polymerization yield (>90%) with moderate concentration ratios, indicating its potential in creating polymers (Bıçak & Özeroğlu, 2001).
3. Role in Supramolecular Assembly
Diethyl aryl amino methylene malonate derivatives, closely related to the compound , have been studied for their role in supramolecular assembly. Their crystal structures reveal strong intramolecular hydrogen bonding and the presence of non-covalent interactions, which are pivotal in understanding molecular conformation and interaction (Shaik, Angira, & Thiruvenkatam, 2019).
4. Synthesis of Small Molecule Anticancer Drugs
Diethyl 2-(2-chloronicotinoyl)malonate, a compound structurally similar to the target compound, serves as an important intermediate in the synthesis of small molecule anticancer drugs. Its structure is prevalent in many small molecule kinase inhibitors, highlighting its significance in the development of new treatments for cancer (Xiong et al., 2018).
5. Catalytic Applications in Polymerization
Aluminum complexes bearing diethyl 2-((arylamino)methylene)malonate ligands have shown high efficiency in the ring-opening polymerization of ε-caprolactone. These complexes outperform those with ketiminate ligands, demonstrating their potential in creating various polymeric materials (Chang et al., 2019).
Propiedades
IUPAC Name |
diethyl 2-[[(4-fluorophenyl)carbamoylamino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O5/c1-3-22-13(19)12(14(20)23-4-2)9-17-15(21)18-11-7-5-10(16)6-8-11/h5-9H,3-4H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEKEJZZHPPQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC(=O)NC1=CC=C(C=C1)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B3027841.png)

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide](/img/structure/B3027843.png)

![Pyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl-](/img/structure/B3027846.png)






![N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3027860.png)